5alpha-Hydroxytriptolide
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Overview
Description
PG-701: , also known as (5R)-5-Hydroxytriptolide, is a compound extracted from the plant Tripterygium. It is known for its lower cell cytotoxicity and higher immunosuppressive activity compared to other related compounds. PG-701 has been investigated for its potential use in the treatment of rheumatoid arthritis due to its immunosuppressive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of PG-701 involves the extraction of the compound from the plant Tripterygium. The extraction process typically includes the use of organic solvents to isolate the compound from the plant material. The specific reaction conditions and solvents used can vary, but common solvents include trichloroethylene, toluene, and chloroform .
Industrial Production Methods: : Industrial production of PG-701 may involve large-scale extraction processes using similar solvents and conditions as those used in laboratory settings. The process may also include additional purification steps to ensure the compound’s purity and potency for use in research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: : PG-701 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize PG-701.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce PG-701.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents to introduce new functional groups into the compound.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms of PG-701 .
Scientific Research Applications
PG-701 has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its immunosuppressive properties and potential use in treating autoimmune diseases like rheumatoid arthritis.
Medicine: Explored for its therapeutic potential in treating inflammatory conditions and other immune-related disorders.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
The mechanism of action of PG-701 involves its interaction with specific molecular targets and pathways in the body. PG-701 exerts its effects by modulating the immune response, which is crucial for its potential use in treating autoimmune diseases. The compound targets specific immune cells and pathways, leading to reduced inflammation and immune activity .
Comparison with Similar Compounds
Similar Compounds
Triptolide: Another compound extracted from Tripterygium, known for its higher cytotoxicity compared to PG-701.
LLDT-8: A derivative of triptolide with similar immunosuppressive properties but different toxicity profiles
Uniqueness of PG-701: : PG-701 stands out due to its lower cell cytotoxicity and higher immunosuppressive activity compared to other related compounds. This makes it a promising candidate for further research and potential therapeutic applications .
Properties
CAS No. |
583028-68-6 |
---|---|
Molecular Formula |
C20H24O7 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(1S,2S,4S,5S,7R,8R,9S,11S,13R)-8,13-dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one |
InChI |
InChI=1S/C20H24O7/c1-8(2)18-12(26-18)13-20(27-13)16(3)5-4-9-10(7-24-14(9)21)17(16,23)6-11-19(20,25-11)15(18)22/h8,11-13,15,22-23H,4-7H2,1-3H3/t11-,12-,13-,15+,16-,17+,18-,19+,20+/m0/s1 |
InChI Key |
OKRSVUYYCJPECG-LFGMFVMYSA-N |
Isomeric SMILES |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@]5(C[C@H]7[C@]4([C@@H]2O)O7)O)COC6=O)C |
SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5(CC7C4(C2O)O7)O)COC6=O)C |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5(CC7C4(C2O)O7)O)COC6=O)C |
Appearance |
Solid powder |
583028-68-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PG-701; PG 701; PG701; LLDT-8; J1.909.854K; Hydroxytriptolide; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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